N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide
Description
N-(2-Methoxybenzyl)-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methoxybenzyl group attached to the amide nitrogen and a 4-methyl-3-nitro substitution on the benzoyl ring.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-8-12(9-14(11)18(20)21)16(19)17-10-13-5-3-4-6-15(13)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
GNUACNGBBDDYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Methylbenzamide Precursors
The nitration of 4-methylbenzamide derivatives forms the foundational step for introducing the nitro group at the meta position. A modified mixed-acid system (HNO₃/H₂SO₄) in dichloromethane at 0–5°C achieves 82–89% regioselectivity for the 3-nitro isomer. Isomer formation, a persistent challenge, is mitigated by slow reagent addition and precise temperature control. Kinetic studies indicate a second-order dependence on nitric acid concentration, with activation energy () of 65.2 kJ/mol.
Amidation with 2-Methoxybenzylamine
Coupling the nitro-substituted benzoyl chloride with 2-methoxybenzylamine proceeds via Schotten-Baumann conditions. Using aqueous sodium bicarbonate (pH 8–9) and tetrahydrofuran (THF) at 25°C, yields reach 78% within 2 hours. Alternative methods employing carbodiimide mediators (EDC/HOBt) in DMF show comparable efficiency (75–81%) but require chromatographic purification.
Optimization of Reaction Parameters
Solvent Effects on Nitration Efficiency
| Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (3-nitro:5-nitro) |
|---|---|---|---|
| DCM | 0 | 85 | 9:1 |
| Acetic acid | 25 | 72 | 6:1 |
| Sulfolane | -10 | 91 | 12:1 |
Polar aprotic solvents like sulfolane enhance nitronium ion stability, suppressing para-substitution byproducts. Cryogenic conditions (-10°C) further improve regioselectivity to 12:1.
Catalytic Approaches for Amidation
Palladium-catalyzed carbonylative amidation using 4-methyl-3-nitrobenzoic acid and 2-methoxybenzylamine demonstrates scalability. With Pd(OAc)₂/Xantphos (2 mol%) and CO (1 atm) in toluene at 100°C, this method achieves 88% conversion in 6 hours. Microwave-assisted variants reduce reaction times to 15 minutes but necessitate specialized equipment.
Purification and Analytical Characterization
Recrystallization vs. Chromatography
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with 98.5% purity (HPLC). Silica gel chromatography (hexane:ethyl acetate 3:1) resolves residual isomers but incurs 12–15% mass loss.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.60 (d, 2H, J = 5.6 Hz, CH₂), 7.25–8.05 (m, 7H, Ar-H).
-
IR (KBr) : 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted benzamides, and various oxidation products depending on the specific reaction conditions .
Scientific Research Applications
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(4-Methoxyphenyl)-3-nitrobenzamide (C₁₄H₁₂N₂O₄, MW 272.26)
- Key Differences : The nitro group is para to the amide linkage, and the methoxy group is on the phenyl ring attached to the amide nitrogen (4-methoxyphenyl vs. 2-methoxybenzyl in the target compound).
- Implications: The para-nitro group increases resonance stabilization but may reduce steric hindrance compared to the meta-nitro in the target compound.
N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW 304.73)
- Key Differences : Features a para-nitro group and a 3-chlorophenethyl chain instead of the ortho-methoxybenzyl group.
- Implications: The chlorophenethyl group increases lipophilicity, which may enhance membrane permeability but reduce water solubility.
Functional Group Variations
N-(3-Imidazol-1-ylpropyl)-4-methyl-3-nitrobenzamide (C₁₄H₁₆N₄O₃, MW 288.30)
- Key Differences : Replaces the 2-methoxybenzyl group with a propyl-linked imidazole ring.
- Implications : The imidazole introduces basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets (e.g., enzymes or receptors). The nitro group’s meta position remains consistent, but the imidazole’s aromaticity may influence π-π stacking interactions .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₄ClNO₂, MW 275.73)
- Key Differences : Lacks the nitro group but includes a 2-methoxy-4-methylbenzoyl moiety and a 4-chlorophenyl group.
- This compound’s fluorescence properties, as studied in spectrofluorometric assays, highlight how substituent absence alters photophysical behavior .
Structural Complexity and Heterocyclic Systems
N-(2-Methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide (C₂₀H₂₁N₃O₃S, MW 383.46)
- Key Differences : Incorporates a thiazole ring and dual methoxybenzyl groups.
- The additional methoxy group may enhance solubility but could complicate synthetic routes compared to the simpler benzamide scaffold of the target compound .
Biological Activity
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide is an organic compound belonging to the benzamide class, characterized by a unique structure that includes a methoxy group, a methyl group, and a nitro group. This composition contributes to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : CHNO
- Molecular Weight : 258.27 g/mol
- Structure : The compound features a methoxy group on the benzyl moiety and nitro and methyl groups on the benzamide structure, enhancing its lipophilicity and potential bioavailability.
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound may modulate pathways associated with inflammation and pain perception due to:
- Nitro Group : Facilitates redox reactions, potentially influencing oxidative stress pathways.
- Benzamide Core : Interacts with proteins and enzymes, possibly inhibiting or activating specific biological pathways.
- Methoxy Group : Enhances lipophilicity, improving membrane permeability and absorption in biological systems.
Biological Activities
-
Anti-inflammatory Properties :
- Studies suggest that compounds with similar structures exhibit significant anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
-
Analgesic Effects :
- The compound may also provide pain relief by modulating pain perception pathways, offering potential applications in pain management therapies.
- Cytotoxicity :
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activities. Below is a summary of key findings:
Case Studies
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its utility in inflammatory disease models.
-
Cytotoxicity in Cancer Models :
- A study involving various cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC values indicating effective inhibition of cell proliferation at low concentrations.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide?
Methodological Answer:
The synthesis typically involves coupling 4-methyl-3-nitrobenzoic acid derivatives with 2-methoxybenzylamine. A common approach uses DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (-10°C to 0°C) to minimize side reactions . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. For large-scale synthesis, solvent choice and reaction time must balance yield and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm for OCH3), benzyl CH2 (δ ~4.4–4.6 ppm), and aromatic protons (δ ~6.8–8.2 ppm). Nitro groups deshield adjacent protons, shifting signals downfield .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NO2 or methoxy groups).
- UV-Vis : Monitor nitro-aromatic absorption bands (~260–320 nm) to assess electronic transitions .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Contradictions may arise from conformational isomerism or impurities. Strategies include:
- Variable Temperature NMR : Detect rotational barriers in amide bonds or substituents.
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural validation .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., N-(4-chlorophenyl) derivatives in ) to identify substituent-specific shifts .
Advanced: How do substituents (methoxy, nitro) influence reactivity in downstream functionalization?
Methodological Answer:
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Reductive amination (e.g., H2/Pd-C) converts NO2 to NH2 for further derivatization .
- Methoxy Group : Electron-donating effects stabilize intermediates in nucleophilic aromatic substitution. However, steric hindrance from the benzyl group may limit reactivity at ortho positions .
- Experimental Design : Use Hammett plots to quantify substituent effects on reaction rates. Compare with analogs like N-(4-fluorophenyl)benzamide ( ) to isolate electronic vs. steric contributions .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity) .
- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only blanks.
Advanced: How can reaction yields be optimized when scaling up synthesis?
Methodological Answer:
- Solvent Optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) to reduce byproducts.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
- Process Analytics : Use in-line FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .
Advanced: What strategies mitigate hazards during synthesis (e.g., handling nitro compounds)?
Methodological Answer:
- Nitro Group Safety : Avoid elevated temperatures to prevent decomposition. Use blast shields and small-scale reactions (<10 mmol) for hazardous intermediates .
- Waste Management : Quench excess acyl chlorides with aqueous NaHCO3.
- PPE : Use nitrile gloves, fume hoods, and flame-resistant lab coats. Reference safety protocols from for benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
